molecular formula C22H26N4O3 B3005675 1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251675-72-5

1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

Cat. No. B3005675
CAS RN: 1251675-72-5
M. Wt: 394.475
InChI Key: VSCCOLKOXWESMX-UHFFFAOYSA-N
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Description

1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Spiro compounds, such as 1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide, are synthesized for various chemical studies. For example, Markosyan et al. (1996) described the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, showcasing the methodologies involved in creating such complex molecules (Markosyan, Kuroyan, Dilanyan, & Shirkhanyan, 1996).

Cyclization Reactions

  • Takai, Obase, and Teranishi (1988) investigated the cyclization reactions of certain piperidine derivatives, which are relevant to understanding the chemical behavior of compounds like this compound (Takai, Obase, & Teranishi, 1988).

Green Synthesis Approaches

  • Novanna, Kannadasan, and Shanmugam (2019) explored green catalysts for the synthesis of spiro and cyclized quinazolinones, which is relevant for environmentally friendly production methods of such compounds (Novanna, Kannadasan, & Shanmugam, 2019).

Antimicrobial and Antitumor Activities

  • Research by El‐Kazak and Ibrahim (2013) demonstrated the antimicrobial potential of novel quinazoline derivatives, a class of compounds related to this compound (El‐Kazak & Ibrahim, 2013).
  • Similarly, Markosyan and colleagues (2020) synthesized compounds with antitumor and anti-monoamine oxidase activities, highlighting the potential medical applications of these molecules (Markosyan et al., 2020).

Radiotracer Synthesis

  • Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing radiolabeled compounds, an application that can be relevant for compounds like this compound in medical imaging (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

1-ethyl-N-(2-methoxyphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-26-18-10-6-4-8-16(18)20(27)24-22(26)12-14-25(15-13-22)21(28)23-17-9-5-7-11-19(17)29-2/h4-11H,3,12-15H2,1-2H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCCOLKOXWESMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC13CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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